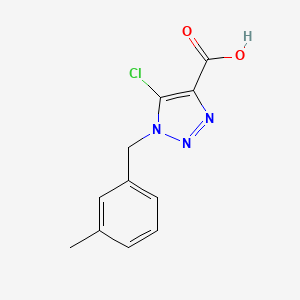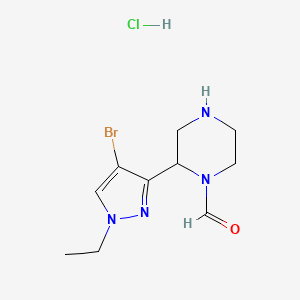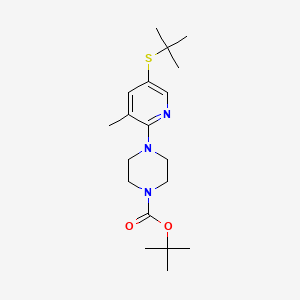
tert-Butyl 4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a tert-butylthio group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of tert-Butyl and tert-Butylthio Groups: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tert-butylthio group can be added using a nucleophilic substitution reaction with tert-butylthiol.
Carboxylation: The final step involves the carboxylation of the piperazine ring, which can be achieved using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various alkyl-substituted derivatives.
Scientific Research Applications
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and tert-butylthio groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(methylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and tert-butylthio groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C19H31N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl 4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2S/c1-14-12-15(25-19(5,6)7)13-20-16(14)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3 |
InChI Key |
BNIXYZXIAXSMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


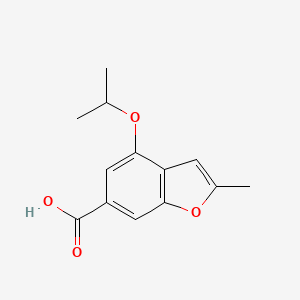
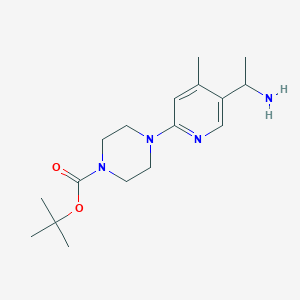
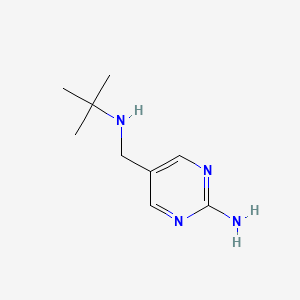
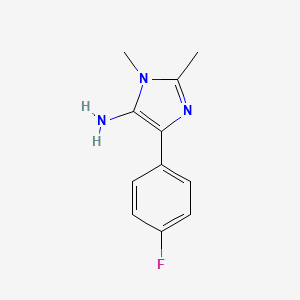
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
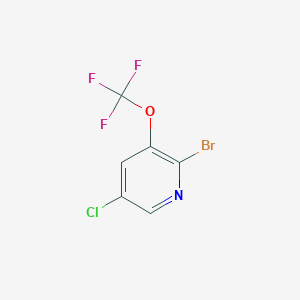
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
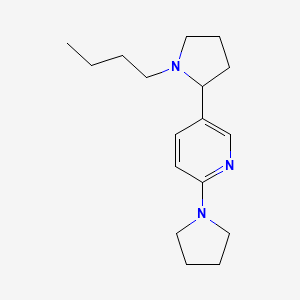


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
